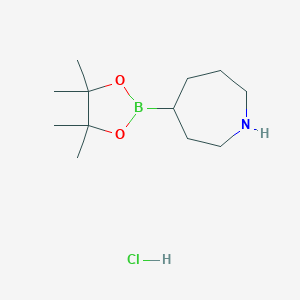![molecular formula C10H22N2 B13566868 trans-4-[2-(Dimethylamino)ethyl]cyclohexanamine](/img/structure/B13566868.png)
trans-4-[2-(Dimethylamino)ethyl]cyclohexanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-4-[2-(Dimethylamino)ethyl]cyclohexanamine: is a chemical compound with the molecular formula C10H22N2 and a molecular weight of 170.3 g/mol . It is also known by its IUPAC name rel-(1r,4r)-4-(2-(dimethylamino)ethyl)cyclohexan-1-amine . This compound is used as a building block in various chemical syntheses and has applications in scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-[2-(Dimethylamino)ethyl]cyclohexanamine typically involves the reaction of cyclohexanone with dimethylamine in the presence of a reducing agent . The reaction conditions often include a solvent such as ethanol and a catalyst like palladium on carbon (Pd/C) to facilitate the reduction process .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and purity . The use of advanced purification techniques such as recrystallization and chromatography ensures the compound meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions:
Reduction: The compound can be reduced further to form secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides (Cl-, Br-) and alkoxides (RO-) are commonly employed.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Secondary amines derived from the parent compound.
Substitution: Various substituted cyclohexanamines depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: trans-4-[2-(Dimethylamino)ethyl]cyclohexanamine is used as a building block in the synthesis of complex organic molecules . It is valuable in the development of new pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the interactions of amine-containing molecules with biological targets . It serves as a model compound for understanding amine transport and metabolism .
Medicine: Its structural features make it a candidate for drug design and discovery .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials . It is also employed in the manufacture of polymers and resins .
Mécanisme D'action
The mechanism of action of trans-4-[2-(Dimethylamino)ethyl]cyclohexanamine involves its interaction with molecular targets such as enzymes and receptors . The dimethylamino group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules . This compound can modulate biological pathways by altering the function of key proteins and enzymes .
Comparaison Avec Des Composés Similaires
trans-4-[2-(Methylamino)ethyl]cyclohexanamine: Similar structure but with a methylamino group instead of a dimethylamino group.
trans-4-[2-(Ethylamino)ethyl]cyclohexanamine: Contains an ethylamino group, differing in the length of the alkyl chain.
trans-4-[2-(Propylamino)ethyl]cyclohexanamine: Features a propylamino group, further extending the alkyl chain.
Uniqueness: trans-4-[2-(Dimethylamino)ethyl]cyclohexanamine is unique due to its specific dimethylamino group, which imparts distinct chemical and biological properties . This structural feature enhances its solubility and reactivity, making it a versatile compound in various applications .
Propriétés
Formule moléculaire |
C10H22N2 |
|---|---|
Poids moléculaire |
170.30 g/mol |
Nom IUPAC |
4-[2-(dimethylamino)ethyl]cyclohexan-1-amine |
InChI |
InChI=1S/C10H22N2/c1-12(2)8-7-9-3-5-10(11)6-4-9/h9-10H,3-8,11H2,1-2H3 |
Clé InChI |
XVZGWQCGJOLWPH-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCC1CCC(CC1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[(1S)-2-phenyl-1-[(1,3-thiazol-2-yl)carbamoyl]ethyl]carbamate](/img/structure/B13566785.png)
![4-(5-Hydroxy-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13566787.png)
![3-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylicacid](/img/structure/B13566791.png)








![3-{1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}-1,2-oxazole-4-carboxylicacid](/img/structure/B13566846.png)
![3-Propylbicyclo[1.1.1]pentane-1-sulfonyl chloride](/img/structure/B13566852.png)

